molecular formula C11H20O B14624166 Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- CAS No. 57466-12-3

Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy-

Cat. No.: B14624166
CAS No.: 57466-12-3
M. Wt: 168.28 g/mol
InChI Key: LLHPGUCMKOBEDD-UHFFFAOYSA-N
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Description

Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy-, also known as 4-tert-Butyl-1-cyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where the hydrogen atoms at the 4th position are replaced by a tert-butyl group and a methoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- typically involves the alkylation of cyclohexene. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH3) for amine substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated cyclohexane derivatives.

    Substitution: Formation of halogenated or aminated cyclohexene derivatives.

Scientific Research Applications

Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4-tert-butyl-: Similar structure but lacks the methoxy group.

    Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group instead of a methoxy group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group at the 4th position.

Uniqueness

Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which impart distinct chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

57466-12-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-tert-butyl-1-methoxycyclohexene

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h7,9H,5-6,8H2,1-4H3

InChI Key

LLHPGUCMKOBEDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)OC

Origin of Product

United States

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